molecular formula C14H20 B8497031 (Oct-1-en-2-yl)benzene CAS No. 5698-49-7

(Oct-1-en-2-yl)benzene

Cat. No.: B8497031
CAS No.: 5698-49-7
M. Wt: 188.31 g/mol
InChI Key: GFPVQVVHZYIGOF-UHFFFAOYSA-N
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Description

(Oct-1-en-2-yl)benzene is an organic compound with the molecular formula C14H20. It is characterized by a phenyl group attached to the first carbon of an octene chain. This compound is part of the broader class of alkenes, which are hydrocarbons containing at least one carbon-carbon double bond. The presence of the phenyl group imparts unique chemical properties to this compound, making it a subject of interest in various fields of scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: (Oct-1-en-2-yl)benzene can be synthesized through several methods. One common approach involves the reaction of phenylmagnesium bromide with 1-octene in the presence of a catalyst. This Grignard reaction typically requires anhydrous conditions and a suitable solvent like diethyl ether or tetrahydrofuran (THF). The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{MgBr} + \text{CH}_2=\text{CH}(\text{CH}_2)_5\text{CH}_3 \rightarrow \text{C}_6\text{H}_5\text{CH}(\text{CH}_2)_6\text{CH}_3 ]

Industrial Production Methods: In an industrial setting, this compound can be produced through the oligomerization of ethylene followed by a Friedel-Crafts alkylation reaction. This method involves the use of catalysts such as aluminum chloride (AlCl3) and requires precise control of reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: (Oct-1-en-2-yl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phenyl octanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Hydrogenation of this compound in the presence of a palladium catalyst (Pd/C) can yield 2-phenyl octane.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: H2, Pd/C

    Substitution: Halogens, nitrating agents, sulfonating agents

Major Products:

    Oxidation: Phenyl octanoic acid

    Reduction: 2-Phenyl octane

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

(Oct-1-en-2-yl)benzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (Oct-1-en-2-yl)benzene in chemical reactions involves the interaction of its double bond and phenyl group with various reagents. For example, in oxidation reactions, the double bond is attacked by oxidizing agents, leading to the formation of an epoxide intermediate, which is further oxidized to the corresponding acid. In reduction reactions, the double bond is hydrogenated to form a saturated hydrocarbon .

Comparison with Similar Compounds

    1-Octene: An alkene with a similar carbon chain but without the phenyl group.

    2-Phenyl-1-butene: A shorter chain analog with similar reactivity.

    Styrene: Contains a phenyl group attached to an ethylene chain.

Uniqueness: (Oct-1-en-2-yl)benzene is unique due to the presence of both a phenyl group and a long alkene chain, which imparts distinct chemical properties. The phenyl group enhances its reactivity in electrophilic substitution reactions, while the alkene chain allows for various addition reactions .

Properties

CAS No.

5698-49-7

Molecular Formula

C14H20

Molecular Weight

188.31 g/mol

IUPAC Name

oct-1-en-2-ylbenzene

InChI

InChI=1S/C14H20/c1-3-4-5-7-10-13(2)14-11-8-6-9-12-14/h6,8-9,11-12H,2-5,7,10H2,1H3

InChI Key

GFPVQVVHZYIGOF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=C)C1=CC=CC=C1

Origin of Product

United States

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